molecular formula C7H7IO2 B3245158 2-(Hydroxymethyl)-5-iodophenol CAS No. 166386-81-8

2-(Hydroxymethyl)-5-iodophenol

Cat. No.: B3245158
CAS No.: 166386-81-8
M. Wt: 250.03 g/mol
InChI Key: YXUQDFDJCPQKKP-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group (-CH2OH) and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of a hydroxymethyl group. One common method is the electrophilic aromatic substitution reaction where phenol is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting iodophenol is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-5-iodophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 2-(Carboxymethyl)-5-iodophenol.

    Reduction: 2-(Hydroxymethyl)-5-hydroxyphenol.

    Substitution: 2-(Hydroxymethyl)-5-azidophenol.

Scientific Research Applications

2-(Hydroxymethyl)-5-iodophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its iodine atom serves as a versatile leaving group in various substitution reactions.

    Biology: The compound can be used to label biomolecules with iodine isotopes for imaging and diagnostic purposes.

    Industry: It can be used in the synthesis of polymers and materials with specific properties, such as flame retardancy or antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-iodophenol depends on its application. In radiopharmaceuticals, the iodine atom can be replaced with a radioactive isotope, which allows the compound to be used in imaging techniques such as positron emission tomography (PET). The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)-4-iodophenol
  • 2-(Hydroxymethyl)-6-iodophenol
  • 2-(Hydroxymethyl)-5-bromophenol

Comparison: 2-(Hydroxymethyl)-5-iodophenol is unique due to the position of the iodine atom on the phenol ring, which can influence its reactivity and interactions with other molecules Compared to its brominated analog, the iodinated compound is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond

Properties

IUPAC Name

2-(hydroxymethyl)-5-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUQDFDJCPQKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 1M solution of borane in THF was added dropwise at 0° C. to a solution of 2-hydroxy-4-iodobenzoic acid (13.2 g, 0.05 mol) in THF (100 ml). The mixture was stirred for 6 hours at room temperature and 20 ml of a solution of THF and water (1:1) were then added. After concentration on a rotary evaporator under vacuum at 40° C. The residue was extracted with ethyl acetate. The organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator under vacuum at 40° C. The product was purified by flash chromatography on a column of silica (60% EtOAc, 40% heptane). Its properties were as follows:
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Synthesis routes and methods II

Procedure details

Methyl-2-hydroxy-4-iodo-benzoate from Step 2 (17.8 g, 64 mmol) was dissolved in THF. LiBH4 (3.07 g, 144 mmol) was added portionwise. The reaction mixture was heated at 50° for 16 hours. The reaction mixture was quenched carefully with 1N HCl and then extracted with EtOAc (3×). The organic layers were combined, washed with brine, dried (MgSO4) filtered and concentrated to yield the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-5-iodophenol
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2-(Hydroxymethyl)-5-iodophenol
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2-(Hydroxymethyl)-5-iodophenol
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Reactant of Route 6
2-(Hydroxymethyl)-5-iodophenol

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